N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Description
N-{2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative characterized by a 3,4-dimethyl-substituted coumarin core linked via an ether bond to a propanoyl-glycine moiety. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-9(2)16(21)23-13-6-11(4-5-12(8)13)22-10(3)15(20)17-7-14(18)19/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
RIIKYORKAXVOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the reaction of 3,4-dimethyl-2-oxo-2H-chromen-7-ol with glycine in the presence of a coupling agent. The reaction is carried out under mild conditions, often using solvents such as dichloromethane or ethanol . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The glycine moiety can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . It may also modulate inflammatory pathways by inhibiting key signaling molecules, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Core Structural Variations
The coumarin scaffold is modified in analogous compounds through alkyl substitutions and side-chain alterations. Key examples include:
*Calculated based on analogous structures.
Key Observations:
- Side-Chain Modifications: Replacing glycine with glycylglycine (as in ) increases molecular weight and introduces additional hydrogen-bonding sites, which may alter receptor-binding kinetics.
Physicochemical and Electronic Properties
- Lipophilicity (LogP): The 3,4-dimethyl groups in the target compound likely increase LogP compared to 4-ethyl or unsubstituted coumarins, as methyl groups are more hydrophobic than ethyl (due to reduced polar surface area).
- Solubility: The glycine moiety enhances water solubility relative to hydrazonoyl chloride or glycylglycine analogs, which have larger hydrophobic domains.
- Electronic Effects: The 2-oxo group and electron-donating methyl substituents may stabilize the coumarin ring’s excited state, influencing fluorescence properties—a trait exploited in biosensing applications.
Biological Activity
N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, a compound derived from the coumarin family, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 347.34 g/mol. The compound features a coumarin moiety, which is known for various biological activities including antioxidant and anti-inflammatory effects.
Antioxidant Properties
Research indicates that coumarins exhibit significant antioxidant activity. This compound may contribute to this activity through its ability to scavenge free radicals and reduce oxidative stress. A study by Ameer et al. (2020) demonstrated that similar coumarin derivatives could effectively inhibit lipid peroxidation in vitro, suggesting a protective role against oxidative damage.
Anti-inflammatory Effects
Coumarin derivatives have been reported to possess anti-inflammatory properties. For instance, this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study by Zhang et al. (2021) highlighted that specific coumarins reduced inflammation in animal models by modulating NF-kB signaling pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. A study by Lee et al. (2022) showed that coumarin derivatives improved cognitive function in rodent models of Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Ameer et al. (2020) | Demonstrated antioxidant activity through inhibition of lipid peroxidation. |
| Zhang et al. (2021) | Highlighted anti-inflammatory effects via modulation of cytokine production. |
| Lee et al. (2022) | Showed neuroprotective effects in rodent models of neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
